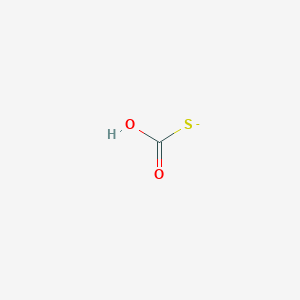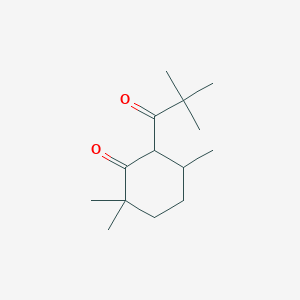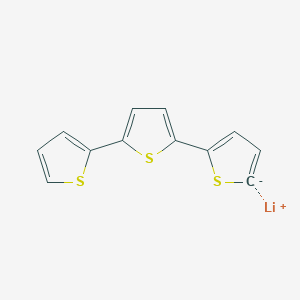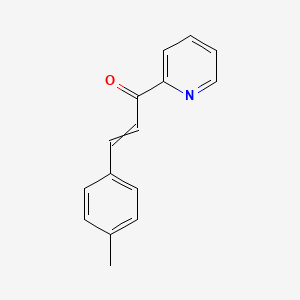
Hydrogen carbonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrogen carbonothioate can be synthesized through several methods. One common approach involves the reaction of carbon disulfide (CS₂) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the formation of H₂CS.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where carbon disulfide and hydrogen sulfide are introduced in a controlled manner. The reaction is carried out at high temperatures, and the product is collected through condensation and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrogen carbonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Simpler sulfur-containing compounds.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydrogen carbonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which hydrogen carbonothioate exerts its effects involves its high reactivity with nucleophiles and electrophiles It can form stable complexes with various metal ions, which can then participate in catalytic processes
Vergleich Mit ähnlichen Verbindungen
Hydrogen carbonothioate can be compared with other similar compounds such as:
Carbon disulfide (CS₂): Both are sulfur-containing compounds, but this compound is more reactive due to the presence of hydrogen.
Thiourea (NH₂CSNH₂): Thiourea is another sulfur-containing compound used in organic synthesis, but it has different reactivity and applications.
Carbonyl sulfide (COS): A product of this compound oxidation, it is less reactive and has different industrial applications.
Eigenschaften
CAS-Nummer |
146258-49-3 |
|---|---|
Molekularformel |
CHO2S- |
Molekulargewicht |
77.08 g/mol |
IUPAC-Name |
hydroxymethanethioate |
InChI |
InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3)/p-1 |
InChI-Schlüssel |
HDFRDWFLWVCOGP-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(O)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)

![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)

![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)


![4-Piperidinol, 1-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)-](/img/structure/B12552302.png)
![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)


![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)

